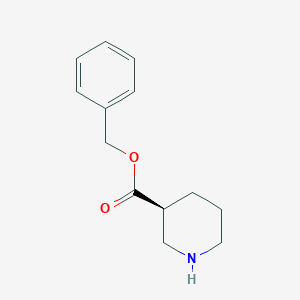![molecular formula C6H12N2 B3105556 6-Methyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 1538734-96-1](/img/structure/B3105556.png)
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Descripción general
Descripción
6-Methyl-3,6-diazabicyclo[3.1.1]heptane, also known as DM-mPDA, is a bicyclic guanidine compound that has been widely studied for its potential use in various scientific applications. This compound has a unique structure that makes it highly versatile and useful in a range of fields, including chemistry, biology, and materials science. In 1.1]heptane.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
6-Methyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives play a significant role in medicinal chemistry. They are crucial in the synthesis of bridged bicyclic piperazines, which are important building blocks in this field. For instance, the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes as intermediates for creating novel bicyclic piperazines has been reported (Walker & Bedore, 2012). These compounds are notable for their similar lipophilicity to piperazine, making them valuable in drug design.
Neuroreceptor Targeting
Research has shown that derivatives of 3,6-diazabicyclo[3.1.1]heptane can act as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. This property is exploited in developing compounds with potential therapeutic applications, including treatments for neurological disorders. One study demonstrated the synthesis and evaluation of these compounds, revealing several with promising in vitro pharmacological profiles (Ji et al., 2007).
Mecanismo De Acción
Mode of Action
It’s known that the compound belongs to the class of diazabicycloheptanes, which are often used as building blocks in medicinal chemistry . These compounds can act as isosteres for piperazine, suggesting potential interactions with G protein-coupled receptors or ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-3,6-diazabicyclo[31The compound’s predicted properties include a boiling point of 1652±80 °C and a density of 0998±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane’s action are currently unknown. As research progresses, we can expect to gain more insight into the compound’s biological activity and its potential therapeutic applications .
Propiedades
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-5-2-6(8)4-7-3-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAQVQRALBJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)






![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)


